2-benzyl-5-chloro-1H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzyl group at position 2 and a chlorine atom at position 5 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with urea and chlorinated using thionyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, substitution with an amine can yield 2-benzyl-5-amino-1H-pyrimidine-4,6-dione .
Scientific Research Applications
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to reduced production of inflammatory mediators or disruption of microbial cell processes . The exact molecular pathways involved depend on the specific biological context and target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione: Characterized by a benzyl group at position 2 and a chlorine atom at position 5.
2-benzyl-5-amino-1H-pyrimidine-4,6-dione: Similar structure but with an amino group at position 5 instead of chlorine.
2-benzyl-5-methyl-1H-pyrimidine-4,6-dione: Contains a methyl group at position 5 instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse pharmacological properties .
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-10(15)13-8(14-11(9)16)6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14,15,16) |
InChI Key |
LAQRWIDLRBBCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=O)C(C(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.